molecular formula C3H4N2O B15148270 1,5-Dihydropyrazol-4-one CAS No. 27662-65-3

1,5-Dihydropyrazol-4-one

Cat. No.: B15148270
CAS No.: 27662-65-3
M. Wt: 84.08 g/mol
InChI Key: SEMXWBFSIDIGPO-UHFFFAOYSA-N
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Description

1,5-Dihydropyrazol-4-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dihydropyrazol-4-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the use of phenylhydrazine or hydrazine monohydrate, acetoacetic ester, malononitrile, and aldehydes under thermal and solvent-less conditions with maltobiose as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems. Techniques such as ultrasound and microwave-assisted reactions are also utilized to enhance the efficiency and yield of the synthesis .

Scientific Research Applications

1,5-Dihydropyrazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dihydropyrazol-4-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity . The specific pathways involved depend on the particular application and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-Dihydropyrazol-4-one include other pyrazole derivatives such as pyrazolines and pyrazolidines. These compounds share a similar core structure but differ in their degree of saturation and the presence of additional functional groups .

Uniqueness

This compound is unique due to its specific chemical properties and the ease with which it can be synthesized and modified. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

27662-65-3

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

1,5-dihydropyrazol-4-one

InChI

InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1,5H,2H2

InChI Key

SEMXWBFSIDIGPO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=NN1

Origin of Product

United States

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